4-Chlorisatin

Übersicht

Beschreibung

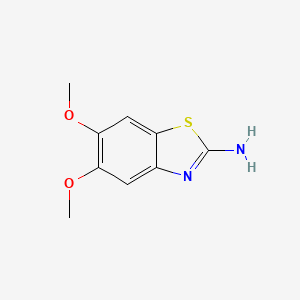

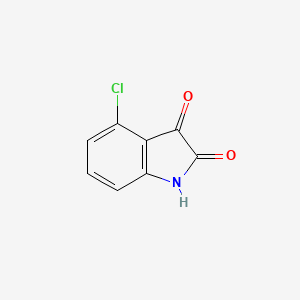

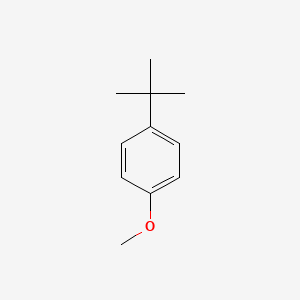

4-chloro-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound 4-chloro-1H-indole-2,3-dione is of particular interest due to its unique chemical structure and reactivity.

Wissenschaftliche Forschungsanwendungen

4-Chlor-1H-indol-2,3-dion wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Indolderivate verwendet.

Biologie: Sie wurde auf ihr Potenzial als antivirales, anticancerogenes und antimikrobielles Mittel untersucht.

Medizin: Die Derivate der Verbindung haben sich bei der Behandlung verschiedener Krankheiten, einschließlich Krebs und Infektionskrankheiten, als vielversprechend erwiesen.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-1H-indol-2,3-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an der Proliferation von Krebszellen beteiligt sind, wodurch ihre anticancerogenen Wirkungen erzielt werden .

Wirkmechanismus

Target of Action

It is known that isatins, the class of compounds to which 4-chloroisatin belongs, have a wide range of biological activities and interact with various targets .

Mode of Action

Isatins, in general, are known to react with indoles to form trisindolines . This reaction is influenced by various factors such as the catalyst used, reaction conditions, and the substituents on both the isatin and indole moieties .

Biochemical Pathways

Isatins, including 4-chloroisatin, are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of a compound is a key factor influencing its bioavailability .

Result of Action

Some isatin derivatives have shown promising activity in both antibacterial and antifungal screenings .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloroisatin. Furthermore, the compound’s stability and efficacy could be affected by factors such as temperature, pH, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

4-Chloroisatin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit antimicrobial properties, making it effective against a range of pathogenic bacteria and fungi . The compound interacts with enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, 4-Chloroisatin has been shown to inhibit carboxylesterases, enzymes that hydrolyze ester bonds in various substrates . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and as a therapeutic agent.

Cellular Effects

4-Chloroisatin influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial activity suggests that it can disrupt the normal functioning of microbial cells, leading to cell death . In mammalian cells, 4-Chloroisatin has been shown to modulate the activity of enzymes involved in oxidative stress responses, thereby influencing cellular redox balance . These effects on cellular processes make 4-Chloroisatin a valuable compound for studying cell biology and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of 4-Chloroisatin involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as monoamine oxidase and carboxylesterases, inhibiting their activity . This inhibition can result in the accumulation of substrates and the modulation of metabolic pathways. Additionally, 4-Chloroisatin has been found to induce changes in the expression of genes involved in oxidative stress responses, further highlighting its impact on cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloroisatin have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 4-Chloroisatin can maintain its antimicrobial activity and continue to modulate enzyme functions even after prolonged exposure . These findings suggest that 4-Chloroisatin is a robust compound suitable for various biochemical applications.

Dosage Effects in Animal Models

The effects of 4-Chloroisatin vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit microbial growth and modulate enzyme activity without causing significant toxicity . At higher doses, 4-Chloroisatin has been found to exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

4-Chloroisatin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit monoamine oxidase, affecting the metabolism of neurotransmitters such as serotonin and dopamine . Additionally, 4-Chloroisatin interacts with enzymes involved in oxidative stress responses, influencing the production of reactive oxygen species and the cellular redox state . These interactions underscore the compound’s potential as a modulator of metabolic pathways.

Transport and Distribution

Within cells and tissues, 4-Chloroisatin is transported and distributed through interactions with specific transporters and binding proteins. The compound has been found to accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . These findings suggest that 4-Chloroisatin’s transport and distribution are crucial for its activity and function within cells.

Subcellular Localization

The subcellular localization of 4-Chloroisatin plays a significant role in its activity and function. The compound has been observed to localize in the mitochondria and endoplasmic reticulum, where it interacts with enzymes involved in oxidative stress responses and metabolic pathways . This localization is likely mediated by specific targeting signals and post-translational modifications that direct 4-Chloroisatin to these compartments. Understanding the subcellular localization of 4-Chloroisatin can provide insights into its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-1H-indol-2,3-dion beinhaltet typischerweise die Chlorierung von Indol-2,3-dion. Eine gängige Methode ist die Reaktion von Indol-2,3-dion mit Thionylchlorid in Gegenwart einer Base wie Pyridin. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .

Industrielle Produktionsverfahren

Die industrielle Produktion von 4-Chlor-1H-indol-2,3-dion kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden umweltfreundliche Ansätze der grünen Chemie, wie die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren, erforscht, um die Umweltbelastung der Synthese zu minimieren .

Analyse Chemischer Reaktionen

Reaktionstypen

4-Chlor-1H-indol-2,3-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um komplexere Indolderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene Indolderivate mit unterschiedlichen biologischen Aktivitäten umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.

Hauptprodukte, die gebildet werden

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indol-2,3-dion: Die Stammverbindung von 4-Chlor-1H-indol-2,3-dion, bekannt für ihre biologischen Aktivitäten.

5-Chlor-1H-indol-2,3-dion: Eine ähnliche Verbindung mit einem Chloratom an einer anderen Position am Indolring.

4-Brom-1H-indol-2,3-dion: Ein bromsubstituiertes Derivat mit ähnlichen chemischen Eigenschaften.

Einzigartigkeit

4-Chlor-1H-indol-2,3-dion ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm eine besondere chemische Reaktivität und biologische Aktivität verleiht. Das Vorhandensein des Chloratoms an der 4-Position des Indolrings beeinflusst die elektronischen Eigenschaften der Verbindung und ihre Wechselwirkungen mit biologischen Zielstrukturen .

Eigenschaften

IUPAC Name |

4-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYFISNDMZKGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212852 | |

| Record name | Indole-2,3-dione, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-05-4 | |

| Record name | 4-Chloroisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6344-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole-2,3-dione, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLOROISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0NSS4B19Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1294816.png)